molecular formula C22H15Br2N5O3 B11108315 N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11108315
M. Wt: 557.2 g/mol
InChI Key: MCACQZTUMZKWNX-BRJLIKDPSA-N
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Description

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 2,5-dibromo-3,4-dihydroxybenzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine group, converting it into an amine.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the triazole ring and bromine atoms can enhance its binding affinity and specificity. Additionally, the compound’s ability to form stable complexes with metal ions can influence its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Uniqueness

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of both the triazole ring and multiple bromine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these structural features enhances its ability to form stable complexes with metal ions and its potential biological activities.

Properties

Molecular Formula

C22H15Br2N5O3

Molecular Weight

557.2 g/mol

IUPAC Name

N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H15Br2N5O3/c23-16-11-14(17(24)19(31)18(16)30)12-25-27-22(32)20-26-21(13-7-3-1-4-8-13)29(28-20)15-9-5-2-6-10-15/h1-12,30-31H,(H,27,32)/b25-12+

InChI Key

MCACQZTUMZKWNX-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C(=C4Br)O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C(=C4Br)O)O)Br

Origin of Product

United States

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